molecular formula C8H10INO B12968393 3-Ethoxy-4-iodoaniline

3-Ethoxy-4-iodoaniline

Cat. No.: B12968393
M. Wt: 263.08 g/mol
InChI Key: IVZRDPUHBYRLQO-UHFFFAOYSA-N
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Description

3-Ethoxy-4-iodoaniline is an aromatic amine derivative featuring an ethoxy (-OCH₂CH₃) group at the 3-position and an iodine atom at the 4-position of the aniline ring. This compound is of significant interest in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science. Its structure combines electron-donating (ethoxy) and electron-withdrawing (iodo) substituents, which influence its reactivity and physicochemical properties.

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

3-ethoxy-4-iodoaniline

InChI

InChI=1S/C8H10INO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2,10H2,1H3

InChI Key

IVZRDPUHBYRLQO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-iodoaniline typically involves the iodination of 3-ethoxyaniline. One common method is the Sandmeyer reaction, where 3-ethoxyaniline is diazotized and then treated with potassium iodide to introduce the iodine atom at the para position. The reaction conditions often involve the use of hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt, followed by the addition of potassium iodide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-iodoaniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form aniline derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of quinones.

    Reduction: Formation of ethoxy-substituted anilines.

Scientific Research Applications

3-Ethoxy-4-iodoaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-iodoaniline depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its mechanism would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be explored further in pharmacological studies.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₈H₁₀INO (inferred from structural analogs like 3-Iodo-4-methoxyaniline, C₇H₈INO).
  • Molecular Weight : ~263.05 g/mol (calculated based on substituent differences from 3-Iodo-4-methoxyaniline, MW 249.05) .
  • Synthesis : Likely synthesized via iodination of 3-ethoxyaniline using reagents like N-iodosuccinimide (NIS) in acidic conditions, analogous to methods described for 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 3-Ethoxy-4-iodoaniline with structurally related compounds, emphasizing substituent variations and their impacts:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 3-OCH₂CH₃, 4-I ~263.05 Not Available Expected higher lipophilicity vs. methoxy analogs; potential intermediate in drug synthesis.
3-Iodo-4-methoxyaniline 3-I, 4-OCH₃ 249.05 74587-12-5 Solubility: Requires argon storage; used in cross-coupling reactions .
3-Fluoro-4-iodoaniline 3-F, 4-I ~236.01 Not Available Enhanced electrophilicity due to fluorine; applicable in radiopharmaceuticals .
4-Hexyloxyaniline 4-O(CH₂)₅CH₃ ~209.31 Not Available High lipophilicity; research applications in material science .
N-{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}-3-iodoaniline Complex substituents 405.18 Not Available Steric hindrance from benzyl group; potential use in targeted therapeutics .

Physicochemical and Reactivity Comparisons

  • Solubility: this compound: Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the ethoxy group’s balance between polarity and hydrophobicity. 3-Iodo-4-methoxyaniline: Requires argon storage to prevent oxidation, indicating sensitivity to air . 4-Hexyloxyaniline: Highly lipophilic, favoring solubility in nonpolar solvents .
  • For example, 3-Iodo-4-methoxyaniline participates in Suzuki-Miyaura couplings . Fluorine substituents (e.g., in 3-Fluoro-4-iodoaniline) increase electrophilicity, accelerating reactions like nucleophilic aromatic substitution .
  • Synthetic Utility :

    • Ethoxy and methoxy groups act as directing groups in regioselective reactions. The ethoxy group in this compound may offer steric and electronic advantages over methoxy in certain transformations .
    • The difluoromethoxy group in N-{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}-3-iodoaniline introduces metabolic stability, a desirable trait in drug candidates .

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